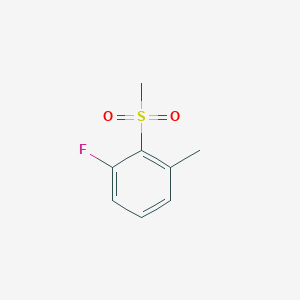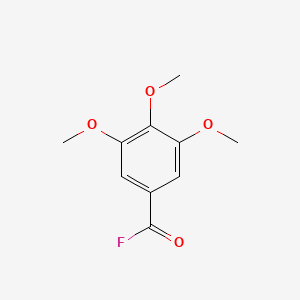![molecular formula C23H33N5 B14220203 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine CAS No. 566930-04-9](/img/structure/B14220203.png)
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is an organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine typically involves the reaction of acridine derivatives with dimethylaminopropylamine. The reaction conditions often include the use of solvents such as methanol or chloroform, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of acridine-based compounds with different substituents .
科学的研究の応用
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in anticancer therapies and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA helix and leading to various biological effects. This intercalation is facilitated by the planar structure of the acridine moiety and the presence of dimethylamino groups, which enhance binding affinity .
類似化合物との比較
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-bis[3-(dimethylamino)propyl]amine: Another similar compound with applications in polymer chemistry and as a stabilizer.
Uniqueness
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is unique due to its dual functional groups (acridine and dimethylamino), which confer distinct chemical reactivity and biological activity. This combination of properties makes it valuable for a wide range of applications, from chemical synthesis to biomedical research .
特性
CAS番号 |
566930-04-9 |
|---|---|
分子式 |
C23H33N5 |
分子量 |
379.5 g/mol |
IUPAC名 |
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine |
InChI |
InChI=1S/C23H33N5/c1-27(2)13-5-11-24-20-9-7-18-15-19-8-10-21(25-12-6-14-28(3)4)17-23(19)26-22(18)16-20/h7-10,15-17,24-25H,5-6,11-14H2,1-4H3 |
InChIキー |
APCWEFKTULQHEB-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)
![3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14220164.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)


